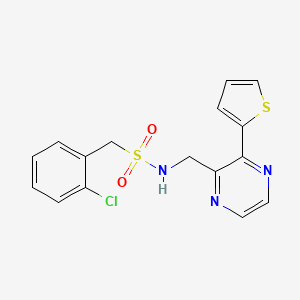

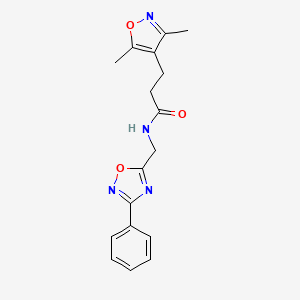

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

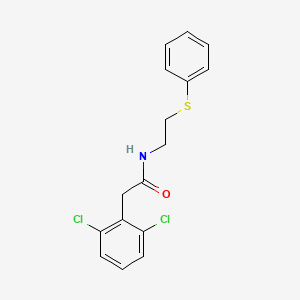

The compound “2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide” is a complex organic molecule that contains a cyclopentyl group, a 1,2,3-triazole group, and an acetamide group. The 1,2,3-triazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms . The cyclopentyl group is a cycloalkane consisting of a five-membered ring of carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cyclopentyl ring, and the acetamide group . The exact 3D conformation would depend on the specific arrangement and connectivity of these groups .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a wide range of applications in this field due to their aromatic character .

Bioconjugation

In bioconjugation, 1,2,3-triazoles are used due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They are one of the most important nitrogen-containing five-membered heterocycles .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Materials Science

In the field of materials science, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound “2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide” is tubulin . Tubulin is a globular protein and it is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .

Mode of Action

The compound interacts with its target, tubulin, by binding to the colchicine binding site of the tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. One of the most significant is the cell division process , particularly mitosis. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, which is essential for chromosome separation during mitosis . This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effective cytotoxic activity against various cancer cell lines suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells . By disrupting microtubule formation and inhibiting cell division, the compound triggers programmed cell death. This makes it a potential candidate for use in cancer therapies, as it can selectively induce the death of rapidly dividing cancer cells .

Eigenschaften

IUPAC Name |

2-cyclopentyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOLGMCLYOYLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)

![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)

![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione](/img/structure/B2845849.png)